Didecyl sebacate

Description

Contextualization within Modern Ester Chemistry

Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org Their versatility has made them indispensable in numerous industrial and research sectors. In modern ester chemistry, there is a significant focus on developing high-performance synthetic esters and bio-based esters to meet the demands of advanced technologies and environmental sustainability. scribd.com

Diesters of dicarboxylic acids, such as didecyl sebacate (B1225510), represent an important subgroup. These molecules, characterized by two ester functional groups, are synthesized through processes like esterification or transesterification. wikipedia.orgscribd.com The latter involves reacting a starting ester, such as dimethyl sebacate, with an alcohol like decanol (B1663958). researchgate.netatamanchemicals.com The properties of these diesters—including viscosity, pour point, thermal stability, and lubricity—can be precisely tailored by varying the chain length and branching of both the dicarboxylic acid and the alcohol moieties. insightsociety.orgresearchgate.net This adaptability makes them ideal candidates for applications ranging from synthetic lubricants and plasticizers to specialized materials like phase change materials (PCMs). researchgate.netmdpi.comresearchgate.net The trend in the field is moving towards long-chain and branched esters to achieve superior performance characteristics, particularly for low-temperature applications and improved biodegradability. insightsociety.orgresearchgate.netmarketresearch.com

Historical Perspectives on Sebacate Derivative Research

Research into sebacate derivatives is intrinsically linked to sebacic acid, a C10 dicarboxylic acid historically and primarily derived from castor oil. researchgate.netchemicalbook.com Early research focused on the derivatives of sebacic acid, such as dibutyl sebacate (DBS) and dioctyl sebacate (DOS), for their utility as plasticizers. researchgate.netwikipedia.orgwikipedia.org These esters were found to impart excellent flexibility and durability to polymers like polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers, particularly enhancing their performance at low temperatures. wikipedia.orgchemceed.comhallstarindustrial.com

The application of sebacate esters as lubricants also has a long history. They were identified as effective components for lubricating oils and greases, valued for their high viscosity index and good low-temperature fluidity. ulprospector.comchemceed.com For instance, dioctyl sebacate was used as a base stock for engine oils and in grease formulations for equipment operating in cold conditions. ulprospector.com Sebacic acid and its esters were recognized as competitors to derivatives of other dicarboxylic acids like adipic acid and azelaic acid in these applications. researchgate.netusitc.gov Early studies laid the groundwork for understanding the fundamental structure-property relationships that govern the performance of these esters, paving the way for more targeted research. cir-safety.org

Evolution of Research Trajectories for Didecyl Sebacate and Related Compounds

The research focus for this compound and related long-chain diesters has evolved significantly, moving from general applications to specialized, high-performance roles. This evolution is driven by the increasing demands of modern machinery and a growing emphasis on sustainable and efficient materials. scribd.com

Another evolving area is the use of sebacate esters as plasticizers . With growing concerns over the toxicity of conventional phthalate (B1215562) plasticizers, research has turned to safer, biodegradable alternatives. researchgate.net Sebacate esters like dibutyl sebacate (DBS) are being re-evaluated as eco-friendly plasticizers for PVC, showing superior performance in terms of minimal migration and enhanced mechanical properties compared to traditional phthalates. researchgate.net

A more recent and advanced research trajectory for this compound is its application as a Phase Change Material (PCM) for thermal energy storage. mdpi.com PCMs absorb and release large amounts of latent heat during their phase transitions. Long-chain diesters are being explored as organic PCMs due to their chemical stability and high latent heat of fusion. google.com Research on this compound has characterized its thermal properties, such as its melting point and heat of fusion, to assess its suitability for low to mid-temperature energy storage applications. mdpi.com Studies comparing diesters with fatty esters have shown that diesters like this compound consistently have lower melting points than fatty esters with a similar number of carbon atoms, making them interesting for sub-zero refrigeration processes. mdpi.com

Finally, the synthesis methods for these esters are also advancing. Beyond traditional acid-catalyzed esterification, research now explores more sustainable and efficient routes, including the use of enzymatic biocatalysts like lipase (B570770) and the development of highly scalable chemical syntheses that achieve near-quantitative yields. scribd.comresearchgate.net

Data Tables

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H58O4 | chemceed.com |

| Synonyms | Decanedioic acid, 1,10-didecyl ester; DeSeDe | researchgate.netchemceed.com |

| Appearance | Clear Liquid | chemceed.com |

Table 2: Comparative Physicochemical Properties of Sebacate Esters in Lubricant Research

| Ester | Pour Point (°C) | Kinematic Viscosity at 40°C (mm²/s) | Kinematic Viscosity at 100°C (mm²/s) | Viscosity Index | Reference |

| This compound (DeSeDe) | -48 | 19.4 | 4.5 | 181 | researchgate.net |

| Dioctyl Sebacate (DOS) | 15 | 19.3 | 4.3 | 165 | insightsociety.orgresearchgate.net |

| Di-2-ethylhexyl Sebacate (D2EHS) | -60 | 12.0 | 3.3 | 172 | insightsociety.orgresearchgate.net |

| Dihexyl Sebacate (DHS) | 8 | 11.2 | 3.1 | 168 | insightsociety.orgresearchgate.net |

| Di-2-ethylbutyl Sebacate (D2EBS) | -44 | 8.2 | 2.5 | 185 | insightsociety.orgresearchgate.net |

Table 3: Thermal Properties of this compound (DiDeOHSe) as a Phase Change Material (PCM)

| Thermal Property | Onset Temperature (°C) | Peak Temperature (°C) | Latent Heat (kJ/kg) | Reference |

| Melting | 31.0 | 38.3 | 199.1 | mdpi.com |

| Crystallization | 30.5 | 28.0 | -196.4 | mdpi.com |

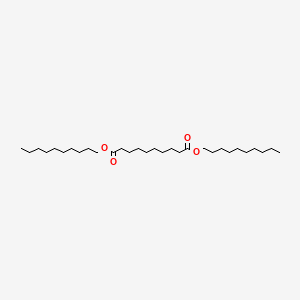

Structure

2D Structure

Properties

IUPAC Name |

didecyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4/c1-3-5-7-9-11-15-19-23-27-33-29(31)25-21-17-13-14-18-22-26-30(32)34-28-24-20-16-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDHERCQUESGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062418 | |

| Record name | Didecyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-89-5 | |

| Record name | Didecyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-didecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Didecyl Sebacate and Analogous Sebacate Esters

Conventional Esterification Pathways

Traditional synthesis of sebacate (B1225510) esters, including didecyl sebacate, predominantly relies on acid-catalyzed esterification, a well-established and widely used method in the chemical industry.

Acid-Catalyzed Synthesis Mechanisms

The conventional chemical synthesis of this compound involves the direct esterification of sebacic acid with decanol (B1663958). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.com The mechanism follows the general principles of Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the sebacic acid, increasing its electrophilicity. Subsequently, the nucleophilic oxygen of the decanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfer steps and the elimination of a water molecule result in the formation of the ester and regeneration of the acid catalyst.

HOOC-(CH₂)₈-COOH + 2 CH₃(CH₂)₉OH → CH₃(CH₂)₉OOC-(CH₂)₈-COO(CH₂)₉CH₃ + 2 H₂O

To drive the reaction equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is continuously removed. vulcanchem.cominsightsociety.org Other dicarboxylic acid esters can also be synthesized via transesterification of their methyl esters with the corresponding alcohols. researchgate.netresearchgate.net

Optimization of Reaction Parameters in Traditional Methodologies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in conventional synthesis. Key parameters that are often manipulated include:

Temperature: Reaction temperatures for acid-catalyzed esterification typically range from 120°C to 180°C. vulcanchem.cominsightsociety.org Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation.

Catalyst Concentration: The amount of acid catalyst used influences the reaction rate. For instance, in the synthesis of various sebacic acid esters, concentrated sulfuric acid is used at a concentration of 2% of the diacid's weight. insightsociety.org In the synthesis of diethyl sebacate, methanesulfonic acid was used at 3-7% of the sebacic acid weight. google.com

Reactant Molar Ratio: An excess of one reactant, typically the alcohol, is employed to shift the equilibrium towards ester formation. vulcanchem.com For the synthesis of dioctyl sebacate, a sebacic acid to 1-octanol (B28484) molar ratio of 1:5 was found to be optimal in a chemical synthesis approach. scribd.com

Water Removal: Continuous removal of water, a byproduct of the esterification, is essential to drive the reaction to completion. This is often achieved through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum. vulcanchem.cominsightsociety.org

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions. In one study on sebacic acid ester synthesis, the reaction was carried out for approximately 4 hours. insightsociety.org

Table 1: Optimized Parameters in Conventional Sebacate Ester Synthesis

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Temperature | 120-180°C | vulcanchem.com |

| Catalyst (H₂SO₄) | 2% of diacid weight | insightsociety.org |

| Reactant Molar Ratio (Acid:Alcohol) | 1:5 (for dioctyl sebacate) | scribd.com |

| Water Removal | Azeotropic distillation (Toluene) | insightsociety.org |

| Reaction Time | ~4 hours | insightsociety.org |

Biocatalytic Synthesis Approaches

In recent years, biocatalytic methods, particularly those employing lipases, have gained significant attention as a more sustainable and selective alternative to conventional chemical synthesis for producing sebacate esters. tandfonline.comtandfonline.com These enzymatic processes offer milder reaction conditions, reduced byproduct formation, and higher purity of the final product. researchgate.net

Enzyme-Catalyzed Esterification Mechanisms

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. The catalytic mechanism of lipase-mediated esterification involves a "ping-pong bi-bi" mechanism. First, the acyl donor (sebacic acid) binds to the active site of the lipase (B570770), forming an acyl-enzyme intermediate and releasing a water molecule. Then, the alcohol (decanol) binds to the active site and reacts with the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Lipases exhibit selectivity, which can be advantageous. For instance, Candida antarctica lipase B (CALB) is known for its high reactivity towards primary hydroxyl groups. nih.gov

Immobilized Lipase Systems for Sebacate Ester Synthesis

To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. Several commercial immobilized lipases have been successfully used for the synthesis of sebacate esters. chesci.com

Commonly used immobilized lipases include:

Novozym 435: An immobilized form of lipase B from Candida antarctica on a macroporous acrylic resin. It is one of the most widely used and efficient biocatalysts for ester synthesis. nih.gov

Lipozyme RM-IM: A 1,3-specific lipase from Rhizomucor miehei immobilized on an anionic resin.

Lipozyme TL-IM: A 1,3-specific lipase from Thermomyces lanuginosus immobilized on a silica (B1680970) gel.

Studies on the synthesis of dioctyl sebacate, an analog of this compound, have shown that Novozym 435 exhibits superior performance compared to Lipozyme RM IM and Lipozyme TL IM. tandfonline.com In one study, a 93% conversion rate for dioctyl sebacate was achieved using Novozym 435 in toluene at 40°C. tandfonline.comresearchgate.net The reusability of immobilized lipases is a key factor for their economic viability in industrial processes. chesci.com

Table 2: Comparison of Commercial Immobilized Lipases for Dioctyl Sebacate Synthesis

| Immobilized Lipase | Source Organism | Support Material | Esterification Activity (U) | Reference |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 3688 | |

| Lipozyme RM-IM | Rhizomucor miehei | Anionic resin | 1816 | |

| Lipozyme TL-IM | Thermomyces lanuginosus | Granulated silica gel | 702 |

Esterification activity was defined as the amount of enzyme that consumes 1 µmol of oleic acid per minute under specific experimental conditions.

Advancements in Solvent-Free Enzymatic Processes

While organic solvents can improve substrate solubility and enzyme dispersion, there is a growing trend towards developing solvent-free enzymatic processes to enhance the "green" credentials of the synthesis. tandfonline.comembrapa.br Solvent-free systems reduce the environmental impact and simplify downstream processing by eliminating the need for solvent removal.

In the enzymatic synthesis of dioctyl sebacate, a solvent-free system using Novozym 435 achieved a sebacic acid conversion of nearly 100% and a diester molar percentage higher than 90% at 100°C. researchgate.net However, solvent-free reactions can be limited by high viscosity and poor mass transfer, which may necessitate higher reaction temperatures. tandfonline.com

Key optimization parameters in solvent-free enzymatic synthesis include:

Temperature: While milder than conventional methods, temperatures can still be a critical factor. For dioctyl sebacate synthesis, temperatures between 90°C and 110°C have been investigated. researchgate.net

Enzyme Loading: The amount of enzyme used is a crucial parameter affecting the reaction rate and cost. For dioctyl sebacate, lipase amounts ranging from 3 to 13 wt.% have been studied. researchgate.net

Molar Ratio of Reactants: The ratio of sebacic acid to alcohol is optimized to maximize diester formation. For dioctyl sebacate, molar ratios of 1:4 to 1:7 (sebacic acid:octanol) have been explored. researchgate.net

Water Removal: As with conventional methods, water removal is critical. In enzymatic systems, this can be achieved through the use of molecular sieves, applying a vacuum, or by free evaporation of water. researchgate.netcsic.es The use of molecular sieves has been shown to markedly improve product yield in some cases. tandfonline.comtandfonline.com

Table 3: Optimal Conditions for Solvent-Free Enzymatic Synthesis of Dioctyl Sebacate

| Parameter | Optimal Value | Reference |

|---|---|---|

| Enzyme | Novozym 435 | researchgate.net |

| Enzyme Concentration | 5 wt.% | researchgate.net |

| Temperature | 100°C | researchgate.net |

| Molar Ratio (Sebacic Acid:Octanol) | 1:5 | researchgate.net |

| Conversion | ~100% | researchgate.net |

| Diester Molar Percentage | >90% | researchgate.net |

Utilization of Renewable Feedstocks in Sebacate Production

The growing demand for sustainable chemical production has intensified the focus on renewable feedstocks. Sebacic acid, the precursor to this compound, is primarily derived from castor oil, a bio-based and renewable raw material. sulzer.com This section delves into the established and emerging pathways for producing sebacic acid from plant-derived sources and through microbial processes.

The cornerstone of industrial sebacic acid production is castor oil, which is sourced from the seeds of the Ricinus communis plant. sulzer.com The traditional and most common method involves the alkaline pyrolysis of ricinoleic acid, the main component of castor oil. sulzer.comatamanchemicals.com This chemical process includes saponification of the oil, typically with sodium hydroxide (B78521) at high temperatures (around 250°C), which cleaves the ricinoleic acid molecule to yield sebacic acid and a co-product, 2-octanol. atamanchemicals.comchemicalbook.com While effective, this process can present environmental challenges, such as the generation of substantial wastewater, particularly when phenol (B47542) or cresol (B1669610) are used as diluents. sulzer.comncsu.edu

To enhance sustainability, research has focused on optimizing this process. Innovations include the use of less hazardous and recyclable solvents like liquid paraffin (B1166041) to replace phenol, which can improve the yield and quality of the sebacic acid. ncsu.edu Another approach involves a solid-phase cleavage of sodium ricinoleate (B1264116) without any thinning agent, which represents a greener alternative. acs.orgacs.org This method, using a catalyst like iron(III) oxide, has achieved satisfactory yields under optimized conditions. acs.org

| Method | Feedstock | Key Process Steps | Reported Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Traditional Alkaline Pyrolysis | Castor Oil | Alkali fusion/cracking with NaOH at ~250°C. atamanchemicals.com | 50-55% (considered good). chemicalbook.com | Established industrial process; can generate significant wastewater. sulzer.comncsu.edu |

| Microwave-Assisted Pyrolysis | Castor Oil | Cracking using microwave heating with liquid paraffin as a solvent. ncsu.edu | 85%. researchgate.net | Reduced reaction time and energy consumption. ncsu.edu |

| Solid-Phase Cleavage | Sodium Ricinoleate (from Castor Oil) | Catalytic (Fe₂O₃) cleavage without a thinning agent. acs.org | 70.2%. acs.orgacs.org | Environmentally friendly (no hazardous solvents). acs.org |

| Chemo-enzymatic Process | Linoleic Acid | Enzymatic hydration, pyrolysis, and oxidation. google.com | Data not specified in provided context. | Utilizes a different, abundant plant-derived fatty acid. google.com |

| Electrooxidation | Adipic Acid | Partial esterification, electrolysis, and hydrolysis. chemicalbook.com | ~85%. chemicalbook.com | Produces high-purity sebacic acid. chemicalbook.com |

An environmentally attractive alternative to chemical synthesis is the use of microbial biotransformation to produce sebacic acid from renewable sources. researchgate.netrsc.org This approach utilizes the metabolic machinery of microorganisms to convert fatty acids or their derivatives into α,ω-dicarboxylic acids like sebacic acid.

A key metabolic pathway exploited for this purpose is the ω-oxidation of fatty acids, which is found in certain yeasts and bacteria. scispace.comnih.govnih.gov This pathway involves the terminal oxidation of a fatty acid to create a dicarboxylic acid. nih.gov Strains of the yeast Candida tropicalis have been a primary focus of research. rsc.org Scientists have genetically engineered these yeasts to enhance the production of sebacic acid. By blocking the competing β-oxidation pathway and overexpressing the genes responsible for ω-oxidation, a highly effective microbial factory can be created. rsc.org

Using this engineered strain of C. tropicalis, researchers have developed a fed-batch biotransformation process that converts decanoic acid methyl ester into sebacic acid. This process has achieved a final product concentration of 98.3 g/L with a molar yield exceeding 98% and a purity of over 99.8% after purification. rsc.org This demonstrates a viable and highly efficient green route for sebacic acid production that could be applied on an industrial scale. researchgate.netrsc.org The process successfully addresses challenges like substrate toxicity and foam generation, making it a robust alternative to conventional methods. rsc.org The sebacic acid produced through this microbial route has been successfully used to synthesize bio-nylon, confirming its quality and industrial applicability. researchgate.netrsc.org

| Parameter | Value | Reference |

|---|---|---|

| Microorganism | Genetically engineered Candida tropicalis | rsc.org |

| Substrate | Decanoic acid methyl ester | rsc.org |

| Process Type | Fed-batch biotransformation | rsc.org |

| Final Titer | 98.3 g/L | researchgate.netrsc.org |

| Molar Yield | >98% | rsc.org |

| Productivity | 0.57 g L⁻¹ h⁻¹ | researchgate.netrsc.org |

| Final Purity | >99.8% | researchgate.netrsc.org |

Conversion of Castor Oil and Other Plant-Derived Sources to Sebacic Acid Precursors

Integration of Green Chemistry Principles in Sebacate Synthesis

The synthesis of sebacate esters, including this compound, is increasingly being viewed through the lens of green chemistry. solubilityofthings.com This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry are being actively applied to make the entire lifecycle of sebacate production more sustainable. solubilityofthings.com

Atom Economy: This principle aims to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. solubilityofthings.comacs.org Enzymatic esterification reactions, for example, are highly specific and can lead to high atom economy by avoiding side reactions. acs.org

Use of Renewable Feedstocks: As detailed in section 2.3, the reliance on castor oil and the development of microbial production routes are direct applications of this principle, moving away from fossil fuel-based chemical synthesis. solubilityofthings.com

Catalysis: A major focus of green chemistry is the replacement of hazardous stoichiometric reagents with more efficient and recyclable catalysts. solubilityofthings.comacs.org In the synthesis of this compound and its analogs, traditional acid catalysts like sulfuric acid are being replaced by biocatalysts, particularly immobilized lipases. royalsocietypublishing.org Lipases such as Candida antarctica lipase B (commercially known as Novozym 435) have proven highly effective for the esterification of sebacic acid with various alcohols. tandfonline.comvulcanchem.com These enzymatic catalysts operate under mild conditions (e.g., lower temperatures), are highly selective, and can be easily separated and reused, which reduces energy consumption and waste. tandfonline.com

Benign Solvents and Solvent-Free Systems: Green chemistry encourages minimizing or eliminating the use of hazardous solvents. jove.com For sebacate ester synthesis, solvent-free systems are a significant area of research. tandfonline.com Although using a solvent like toluene can sometimes result in higher conversion rates, conducting the reaction without a solvent eliminates emissions of volatile organic compounds (VOCs). tandfonline.comvulcanchem.com When a solvent is necessary, greener alternatives are preferred.

Energy Efficiency: Reducing the energy requirements of chemical processes is a core goal. solubilityofthings.com Enzymatic syntheses often proceed at lower temperatures than conventional chemical methods, leading to significant energy savings. tandfonline.comvulcanchem.com For instance, the lipase-catalyzed synthesis of dioctyl sebacate can be optimized at 40°C, a considerable reduction from the 140–180°C required for traditional acid-catalyzed esterification. tandfonline.comvulcanchem.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input. royalsocietypublishing.org

The integration of these principles leads to processes that are not only more environmentally friendly but also often more efficient and economically viable.

Structure Property Relationships and Advanced Performance Characterization of Sebacate Esters

Molecular Architecture and its Influence on Macroscopic Behavior

Didecyl sebacate (B1225510) is an aliphatic diester, which is characterized by a central sebacic acid backbone that is esterified with two decyl alcohol groups. nist.gov The physicochemical properties of sebacate esters are determined by the balance between their hydrocarbon portion and the ester groups. researchgate.net

Impact of Alkyl Chain Branching and Length on Performance Characteristics

The molecular structure of sebacate esters, specifically the length and branching of the alkyl chains from the alcohol component, significantly dictates their macroscopic performance characteristics, such as viscosity, pour point, and oxidative stability.

Viscosity and Viscosity Index (VI): The viscosity of sebacate acid esters tends to increase with a higher molecular weight and longer alkyl chain length. insightsociety.org For instance, dioctyl sebacate (DOS) exhibits higher viscosity at both 40°C and 100°C compared to dibutyl sebacate (DBS). insightsociety.org This is a critical characteristic, as their typical viscosity values make them suitable for applications like hydraulic fluids. insightsociety.org However, branching in the alkyl chain does not appear to significantly affect viscosity when compared to their linear isomers. insightsociety.org A high viscosity index (VI), which indicates minimal change in viscosity with temperature fluctuations, is a desirable trait for lubricants. Linear sebacate esters generally show higher VIs compared to their branched counterparts. insightsociety.org

Pour Point: The pour point, the lowest temperature at which an oil will flow, is heavily influenced by the structure of the ester's alkyl chains. Branching in the alcohol portion of the ester leads to significantly lower pour points. For example, di-2-ethylhexyl sebacate (D2EHS), a branched ester, has a pour point of -60°C, whereas its linear isomer, dioctyl sebacate (DOS), has a much higher pour point at 15°C. researchgate.net This demonstrates that branching plays a crucial role in improving the low-temperature performance of these esters. insightsociety.org Linear, long-chain sebacates like dioctyl sebacate and didecyl sebacate show poor flow properties at low temperatures. researchgate.netinsightsociety.org

Oxidative Stability: Oxidative stability, a measure of the oil's resistance to degradation at high temperatures, also correlates with the alkyl chain structure. Generally, stability increases with the length of the esterified acid and alcohol chains. insightsociety.org Branched sebacate esters have shown high oxidative stability. insightsociety.org

Table 1: Influence of Alkyl Structure on Sebacate Ester Properties

| Ester Name | Abbreviation | Structure | Viscosity at 100°C (cSt) | Pour Point (°C) |

|---|---|---|---|---|

| Dibutyl Sebacate | DBS | Linear | 3.3 | - |

| Dihexyl Sebacate | DHS | Linear | 3.4 | 8 |

| Dioctyl Sebacate | DOS | Linear | 4.5 | 15 |

| Di-2-ethylbutyl sebacate | D2EBS | Branched | 3.3 | -44 |

| Di-2-ethylhexyl sebacate | D2EHS | Branched | 4.9 | -60 |

Data sourced from multiple studies. researchgate.netinsightsociety.org

Conformational Adaptability and Intermolecular Interactions in Sebacate Esters

The performance of sebacate esters, both as lubricants and as polymer additives, is also governed by their three-dimensional structure and the non-covalent forces between their molecules. The central sebacic acid moiety, with its ten methylene (B1212753) groups, provides significant flexibility, allowing the molecule to adopt various conformations. vulcanchem.com

In polymer systems like polyvinyl chloride (PVC), the ester groups act as cohesive points through van der Waals forces and potential hydrogen bonding, which dominate their interactions with the polymer backbone. nih.gov The plasticizer molecules diffuse between the polymer chains, pushing them apart and thereby reducing the internal attractive forces. nih.gov This "lubricity theory" of plasticization suggests the plasticizer acts as a molecular lubricant, facilitating the movement of polymer chains past one another. mdpi.com

Tribological Performance Mechanisms of Sebacate-Based Lubricants

Sebacate esters are valued as base oils and additives in synthetic lubricants due to their favorable tribological properties, including good anti-friction and anti-wear characteristics. researchgate.netresearchgate.net Their polarity allows them to form stable physical structures on metal surfaces, which is crucial in boundary lubrication conditions. researchgate.netresearchgate.net

Formation of Antifriction Films and Interfacial Phenomena in Tribological Systems

A key mechanism behind the lubricating action of sebacate esters is the formation of protective antifriction films on rubbing metal surfaces. matec-conferences.org Studies on dioctyl sebacate (DOS), a close analog of this compound, show that during friction, a surface film is gradually formed, leading to a decrease in the friction coefficient. matec-conferences.org This film is composed of both organic and inorganic components; the organic part consists of lubricant molecules (e.g., dioctyl sebacate), while the inorganic part includes iron compounds formed from the interaction with the steel surface. researchgate.netresearchgate.net

The formation of these boundary films is a dynamic process. Research on di(2-ethylhexyl) sebacate (DEHS) indicates that the film forms rapidly, within the first 40 seconds of friction. researchgate.net The presence of unoxidized iron on the friction track, exposed by the mechanical action, is believed to accelerate the chemical transformations of the lubricant molecules, leading to film formation. researchgate.net The film adheres to the surface through the interaction of the metal with components of the lubricant. researchgate.net The addition of nanoparticles, such as molybdenum disulfide (MoS₂), to sebacate-based lubricants can further enhance tribological performance by contributing to the formation of a solid, complex absorption film on the contact surface. mdpi.comencyclopedia.pub

Mechanistic Studies of Wear Reduction and Friction Modification

The reduction of wear and modification of friction by sebacate esters are direct consequences of the protective films they form. One proposed mechanism suggests that the hydrolysis of the ester under boundary lubrication conditions can lead to the formation of a small amount of fatty acid. nasa.gov This acid can then react with the metal surface to form a chemisorbed soap film, which provides lubrication. nasa.gov

Another mechanism involves the decomposition of the ester molecules on the metal surface, leading to the formation of different protective layers. For some diesters, this can result in a graphitic tribofilm that protects the rubbing surfaces from wear and provides a low-shear interface. researchgate.net The process can involve the destruction of C-C and C-H bonds in the lubricant molecules as they interact with the unoxidized metal. researchgate.net This leads to the formation of surface films that prevent direct metal-to-metal contact. mdpi.com The effectiveness of these films is tied to the molecular structure of the ester; for example, the presence of long-chain ester groups can enhance the interaction with the metal surface, accelerating the formation of a durable lubricating film. mdpi.com Additives can be used to further modify these properties; for instance, adding 10% this compound to a polyalphaolefin-based oil has been shown to improve lubricity. researchgate.netresearchgate.net

Interaction of Sebacate Esters with Polymer Matrices

Sebacate esters, including this compound, are frequently used as plasticizers, particularly for PVC. nih.gov Plasticizers are additives that increase the flexibility and durability of a material by being inserted between the polymer chains, thereby reducing the intermolecular forces that hold them together. plasticisers.org

The compatibility and effectiveness of a sebacate ester as a plasticizer depend on its molecular structure. The interaction is driven by weak intermolecular forces, such as van der Waals forces, between the plasticizer molecules and the polymer chains. nih.govplasticisers.org For a plasticizer to be effective in PVC, it needs both polar and nonpolar structural elements. mdpi.com The polar ester groups interact with the PVC, while the nonpolar alkyl chains provide spacing and flexibility. mdpi.com

The length of the alkyl chain in the ester molecule significantly affects its plasticizing ability. mdpi.com Longer alkyl chains can provide more separation between polymer chains, increasing the free volume and enhancing flexibility. mdpi.commdpi.com Molecular dynamics simulations have been used to evaluate the compatibility of plasticizers like dioctyl sebacate (DOS) with polymers such as styrene-ethylene-butylene-styrene (SEBS), with results indicating good compatibility. researcher.life The introduction of methyl branches into polyester (B1180765) backbones can also influence polymer properties by reducing crystallinity and altering chain-chain interactions and free volume. acs.org In some cases, the interaction between the plasticizer and the polymer is strong enough to create elastomeric nanocomposites with enhanced mechanical stiffness, as seen with poly(glycerol sebacate) and nanosilicates. tamu.edu

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dioctyl sebacate | DOS |

| Dibutyl sebacate | DBS |

| Dihexyl sebacate | DHS |

| Di-2-ethylbutyl sebacate | D2EBS |

| Di-2-ethylhexyl sebacate | DEHS |

| Polyvinyl chloride | PVC |

| Molybdenum disulfide | MoS₂ |

| Polyalphaolefin | PAO |

| Styrene-ethylene-butylene-styrene | SEBS |

| Poly(glycerol sebacate) | PGS |

| Sebacic acid | - |

| Decyl alcohol | - |

| Diethyl adipate (B1204190) | DEA |

| 2,5-furandicarboxylic acid diethyl ester | FDEE |

| 1,4-butanediol | 1,4-BDO |

| 2,5-hexanediol | 2,5-HDO |

| 1,6-hexanediol | 1,6-HDO |

| 2,7-octanediol | 2,7-ODO |

| Glycerol (B35011) | - |

| Di(2-ethylhexyl) adipate | DOA |

| Dibutoxyethyl sebacate | DBES |

| Diisopropyl Sebacate | DIS |

| Di(2-ethylhexyl)phthalate | DEHP |

| Di-n-butyl phthalate (B1215562) | DBP |

| Triacetin | TA |

| Diethyl phthalate | DEP |

| White oil | WO |

| Sodium Dodecyl Sulfate | SDS |

| Carbon nanotubes | CNT |

| Carbon black | CB |

| Barium titanate | BaTiO₃ |

| Poly(lactic acid) | PLA |

| Poly(ethylene glycol) | PEG |

| Poly(lactic-co-glycolic acid) | PLGA |

| Poly(trimethylene sebacate) | PTSeb |

| N-undecanol | - |

| Ethanol | - |

| Methanol | - |

| Acetic acid | - |

| Hexanoic acid | - |

| Methyl propionate | - |

| Diethylmalonate | - |

| Acetylacetone | - |

| Malonic acid | - |

| Dodecyl nitrophenyloctyl ether | d-NPOE |

| Sodium tetrakis 3, 5- bis(trifluoromethyl)phenyl borate | NaTFPB |

| 1-aminopyrene | - |

| 18-crown-6 ether | 18C6 |

| Oleyl alcohol | - |

| Ethyl acetoacetate | - |

| Methyl acetoacetate | - |

| Oleyl amine | - |

| Primene 81R | - |

| Didodecyl adipate | - |

| Pentaerythritol tetracaproate | - |

| Di-2-ethylhexyl adipate | - |

| Dilaurylsebacate | - |

| Tetraethylene glycol | - |

| 2-ethylhexanoic acid | - |

| Di-n-hexyl fumarate | - |

| Diisooctyl azelate | - |

| Diisodecyl azelate | - |

| Dioctyl phthalate | - |

| Didecyl phthalate | - |

Influence on Polymer Rheology and Processing Behavior

Sebacate esters, a class of aliphatic diesters, are frequently employed as plasticizers to enhance the flexibility, processability, and low-temperature performance of various polymers. researchgate.netnih.gov While specific rheological data for this compound is not extensively detailed in publicly available research, the effects of chemically similar sebacate esters, such as dioctyl sebacate (DOS) and dibutyl sebacate (DBS), on polymer systems provide significant insights. The primary function of these plasticizers is to improve the workability of the polymer matrix by reducing its glass transition temperature (Tg). researchgate.net

The introduction of a sebacate ester into a polymer matrix, such as polyvinyl chloride (PVC), significantly alters its rheological properties. nih.gov The plasticizer molecules increase the free volume within the polymer, facilitating the movement of polymer chains past one another. researchgate.netkinampark.com This results in a marked decrease in the viscosity of the polymer melt, which is a critical factor for processing operations like extrusion and injection molding. tainstruments.commdpi.com The reduction in melt viscosity allows for processing at lower temperatures and pressures, leading to energy savings and reduced thermal stress on the polymer.

Rheological studies are a sensitive method for characterizing the impact of such additives. tainstruments.com The addition of a plasticizer like a sebacate ester typically leads to a shear-thinning behavior, where the apparent viscosity decreases with an increasing shear rate. mdpi.com This is advantageous in processing, as high shear rates are common in many industrial techniques. The extent of viscosity reduction and the change in viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), are dependent on the concentration of the plasticizer and its compatibility with the polymer. For instance, in plastisol formulations, the choice and concentration of plasticizer are crucial for controlling the initial viscosity and the rheological behavior during fusion. kinampark.com The efficiency of a plasticizer is often related to its molecular weight and chemical structure; longer alkyl chains in the ester can provide more free volume and greater flexibility to the polymer chains. nih.gov

Elucidating Mechanisms of Polymer Chain Intercalation and Compatibility

The efficacy of a sebacate ester as a plasticizer is fundamentally dependent on its compatibility with the host polymer and its ability to effectively separate, or intercalate between, the polymer chains. Compatibility ensures that the plasticizer does not phase-separate or migrate out of the polymer matrix over time, which would lead to a loss of flexibility and other desired properties. kinampark.com Sebacate esters like dioctyl sebacate (DOS) and dibutyl sebacate (DBS) are known for their good compatibility with a range of polymers, including PVC, nitrocelluloses, and synthetic rubbers. researchgate.netgreenchemindustries.comatamanchemicals.com

The primary mechanism of action for these plasticizers is the disruption of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between adjacent polymer chains. researchgate.net The plasticizer molecules, with their long, flexible aliphatic chains, diffuse into the polymer matrix and position themselves between the macromolecules. researchgate.netresearchgate.net This process, a form of molecular-level intercalation, pushes the polymer chains further apart, increasing the "free volume" within the material. nih.govkinampark.com The increased spacing weakens the cohesive forces between polymer chains, allowing them to move more freely relative to one another. This enhanced mobility is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg). researchgate.net

Advanced Material Design Incorporating Sebacate Moieties

The incorporation of sebacate moieties into polymer backbones, rather than their use as additives, has led to the development of advanced materials with tailored properties. A prime example is the family of poly(polyol sebacate) (PPS) polymers, which are biodegradable thermoset elastomers. kinampark.com These materials are synthesized from monomers that are often endogenous to human metabolism, such as glycerol and sebacic acid, enhancing their biocompatibility. rubber-group.com

Poly(glycerol sebacate) and Related Biodegradable Elastomers

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer developed to address the need for synthetic polymers that can mimic the mechanical properties of natural soft tissues. rubber-group.com It is synthesized through the polycondensation of glycerol, a tri-functional alcohol, and sebacic acid, a di-functional carboxylic acid. atamanchemicals.comrubber-group.com The resulting polymer forms a crosslinked three-dimensional network of random coils, which imparts rubber-like elasticity to the material. rubber-group.com PGS is noted for its biocompatibility, tunable degradation rates, and mechanical properties that make it suitable for a wide array of biomedical applications, particularly in tissue engineering for cardiovascular, neural, and orthopedic repair. researchgate.netrubber-group.com

Controlled Synthesis for Tailored Material Characteristics

The properties of PGS can be precisely controlled by manipulating the synthesis parameters. The standard synthesis involves a two-step polycondensation reaction: a pre-polymerization step followed by a curing step to form crosslinks. atamanchemicals.com The degree of esterification (DE) is a key parameter that can be used to predict the material's physical state and mechanical properties. nih.gov

Several factors during synthesis can be adjusted to tailor the final characteristics of the PGS elastomer:

Monomer Stoichiometry: Altering the molar ratio of glycerol to sebacic acid is a primary method for tuning the polymer's molecular weight and mechanical properties. A wider range of modulus values, from 0.01 to 5 MPa, can be achieved by manipulating this ratio. rubber-group.com

Curing Time and Temperature: The extent of crosslinking is directly influenced by the duration and temperature of the curing process, which is typically conducted under vacuum. escholarship.org For example, Young's modulus values for PGS can range from 0.77 to 1.9 MPa for 48 and 96-hour cure times, respectively. rubber-group.com Longer curing times generally lead to a stiffer material due to higher crosslink density. atamanchemicals.com

Synthesis Method: While thermal polycondensation is the classic route, it can be energy and time-intensive. atamanchemicals.com Alternative methods have been developed to overcome these limitations. Microwave-assisted pre-polymerization has been shown to be significantly faster; for example, 15 minutes of microwave irradiation can be as effective as 6 hours of conventional pre-polymerization at 130°C. nih.gov Enzymatic synthesis using catalysts like Candida antarctica lipase (B570770) B (CALB) offers a milder, more controlled reaction, allowing for the tailoring of the polymer architecture, molecular weight, and degree of branching by adjusting parameters like temperature and solvent. mdpi.com

These controlled synthesis strategies allow for the production of PGS with a wide spectrum of properties, from soft gels to tough elastomers, suitable for diverse applications. rubber-group.com

Engineering of Mechanical Responses in Sebacate-based Polymers

The mechanical properties of sebacate-based polymers like PGS are critical for their application, especially in tissue engineering where mimicking the native tissue environment is essential. rubber-group.com The mechanical response of these elastomers can be engineered through several strategies.

The primary determinant of mechanical strength is the crosslink density, which is controlled by the synthesis conditions mentioned previously (curing time, temperature, and monomer ratio). atamanchemicals.comrubber-group.com Hydrogen bonding interactions between the free hydroxyl groups in the PGS network also contribute to its mechanical properties. rubber-group.com Research has demonstrated a linear relationship between the Young's modulus and the degree of esterification. nih.gov

The table below summarizes typical mechanical properties reported for various poly(polyol sebacate) polymers, illustrating the range of responses that can be achieved.

| Polymer | Monomer Ratio (Polyol:Sebacic Acid) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |

| PSS 1:1 | 1:1 | 0.37 ± 0.08 | 0.57 ± 0.15 | 192.24 ± 60.12 |

| PMtS 1:4 | 1:4 | 378 ± 33.0 | 17.6 ± 1.30 | 10.90 ± 1.37 |

| PGS (Cured 12h) | 1:1 | 0.57 ± 0.02 | - | 136 ± 9 |

| PGS (Cured 20h) | 1:1 | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 |

| Cross-linked PGS | - | - | 1.29 ± 0.02 | 32 |

Data compiled from multiple sources. kinampark.comatamanchemicals.comresearchgate.net PSS: Poly(sorbitol sebacate); PMtS: Poly(mannitol sebacate); PGS: Poly(glycerol sebacate).

Furthermore, the mechanical properties can be enhanced by creating copolymers or blends. For example, incorporating L-lactic acid and polyethylene (B3416737) glycol (PEG) into the PGS network can create copolyesters (PGSLP) with improved mechanical strength and hydrophilicity. spilltech.com Blending PGS-based block copolymers with thermoplastic elastomers can also significantly increase tensile strength and elongation. researchgate.net

Microstructure and Porosity Design in Sebacate Polymer Scaffolds

For tissue engineering applications, the three-dimensional architecture of the polymer scaffold is as important as its bulk material properties. The microstructure, including porosity, pore size, and interconnectivity, directly influences cell infiltration, nutrient transport, and new tissue formation. tainstruments.comvip-polymers.com Various fabrication techniques have been employed to create porous scaffolds from sebacate-based polymers like PGS with controlled microstructures.

Freeze-Drying (Lyophilization): This technique involves freezing a polymer solution or pre-polymer and then sublimating the solvent under vacuum, leaving a porous structure that mirrors the ice crystals formed. researchgate.netvip-polymers.com The pore size and structure can be controlled by altering the polymer concentration and the freeze-drying protocol. researchgate.net

Salt-Leaching: In this method, porogens like sodium chloride (NaCl) particles are mixed with the PGS pre-polymer. atamanchemicals.com After curing, the salt is leached out using a solvent (typically water), creating an interconnected porous network. The size of the pores is determined by the size of the salt particles used.

Thermally Induced Phase Separation (TIPS): This technique, often combined with salt-leaching, can be used to create porous PGS-based scaffolds with controlled morphology. researchgate.net

3D Printing/Additive Manufacturing: Advanced techniques like digital light processing (DLP) 3D printing allow for the fabrication of PGS-based scaffolds with highly complex and precise geometries. everythinginsidethefence.com Using a photocurable version of PGS, such as poly(glycerol sebacate) acrylate (B77674) (PGSA), scaffolds with minimum feature thicknesses of around 80 μm can be printed. everythinginsidethefence.com This enables user-friendly customization of pore and strut sizes to mimic the extracellular matrix of specific tissues. everythinginsidethefence.com

The table below highlights how different fabrication parameters can influence the resulting scaffold microstructure.

| Scaffold Material/Method | Key Parameter | Average Pore Size (μm) | Porosity (%) |

| PGS-0deB-SP | 0 wt% decellularized bone | 151.45 ± 31.32 | ~70-80 |

| PGS-5deB-SP | 14 wt% decellularized bone | 107.73 ± 15.93 | ~70-80 |

| PGS Double-Layer Scaffold | Maltose-sacrificial layer | 50–250 | - |

| PGSU (High Polymer Conc.) | Higher polymer concentration | Smaller pores | Lower porosity |

| PGSU (Low Polymer Conc.) | Lower polymer concentration | Larger pores | Higher porosity |

Data compiled from multiple sources. researchgate.nettainstruments.comvip-polymers.com PGS-deB-SP: Poly(glycerol sebacate) with decellularized bone, small porogen; PGSU: Poly(glycerol sebacate urethane).

By carefully selecting the fabrication method and its parameters, researchers can design sebacate polymer scaffolds with optimized microstructures to promote cell growth, differentiation, and the regeneration of functional tissue. researchgate.netvip-polymers.com

Functionalization of Sebacate-based Polymers for Specific Material Applications

The functionalization of polymers derived from sebacic acid is a critical strategy for tailoring material properties to meet the demands of specific, advanced applications, particularly in the biomedical field. These polymers, which include polyesters like poly(glycerol sebacate) (PGS) and polyanhydrides like poly(sebacic anhydride) (PSA), share a common structural feature: the flexible ten-carbon backbone of the sebacate unit. This structure is analogous to that found in the simple diester, this compound, which is known for its use as a plasticizer. The long aliphatic chain of the sebacate moiety imparts hydrophobicity and flexibility to the polymer backbone. Functionalization allows for the precise modification of these inherent properties, enabling the development of materials with tunable degradation rates, mechanical characteristics, and biological activity.

The primary methods of functionalization involve chemical modification of the polymer backbone or the incorporation of functional molecules and materials. For sebacate-based polyesters, which are synthesized from sebacic acid and a polyol like glycerol, the abundant hydroxyl groups on the polymer backbone serve as primary sites for chemical modification. mdpi.comsigmaaldrich.com This allows for the attachment of a wide range of functional groups to alter the material's performance.

Chemical Modification of the Polymer Backbone

A key approach to functionalization is the chemical modification of the polymer itself. This can be achieved by introducing new chemical groups onto the existing polymer backbone or by copolymerization with other functional monomers.

Methacrylation: Poly(glycerol sebacate) can be rendered photocurable by functionalizing its hydroxyl groups with methacrylate (B99206) moieties, creating PGS-methacrylate (PGS-M). This modification allows for rapid crosslinking via free-radical polymerization under UV light, which is less harsh than the traditional high-temperature curing process. The degree of methacrylation can be controlled, which in turn dictates the mechanical properties and degradation rate of the final cured material. This technique enables the fabrication of complex, 3D-printed scaffolds for tissue engineering.

Norbornene Functionalization: To enable controlled crosslinking via thiol-ene "click" chemistry, PGS has been functionalized with norbornene groups (Nor-PGS). rsc.org This method allows for rapid curing under UV light in the presence of a thiolated crosslinker. rsc.org By varying the concentration of the crosslinker, properties such as elastic modulus, failure stress, and degradation rate can be precisely programmed. rsc.org This approach has been used to create 3D-printed scaffolds that support cell proliferation. rsc.orgresearchgate.net

Tyramine (B21549) Conjugation: The attachment of tyramine to the PGS backbone (PGS-TA) enhances the material's elasticity. rsc.orgx-mol.com While maintaining similar softness and toughness to unmodified PGS, PGS-TA exhibits a significant, 16-fold increase in elastic deformation. rsc.orgx-mol.com This makes it particularly suitable for applications in tissues that undergo large, reversible mechanical deformations. rsc.org

Palmitate Functionalization: To modulate hydrophobicity and degradation, palmitate functionalities can be introduced by reacting palmitic anhydrides with the free hydroxyl groups on the PGS backbone. researchgate.net This modification increases the polymer's hydrophobicity, which slows its degradation rate. researchgate.net It also results in a softer elastomer; an increase in palmitate content to 16 mol% can reduce the elastic modulus from approximately 838 kPa to 333 kPa. researchgate.net

The table below summarizes the impact of different chemical functionalizations on the properties of poly(glycerol sebacate).

| Functionalization Group | Crosslinking Method | Key Property Change | Resulting Material | Reference |

| Methacrylate | Photo-polymerization | Photocurable, tunable mechanics & degradation | PGS-M | |

| Norbornene | Thiol-ene Click Chemistry | Photocurable, programmable mechanics | Nor-PGS | rsc.org |

| Tyramine | Chemical Conjugation | 16-fold increase in elasticity | PGS-TA | rsc.orgx-mol.com |

| Palmitate | Chemical Conjugation | Softer, reduced degradation rate | PPGS | researchgate.net |

Incorporation of Functional Materials

Another powerful functionalization strategy is to create composite materials by blending or incorporating other substances into the sebacate-based polymer matrix.

Bioactive Composites: To improve bioactivity for applications like bone tissue engineering (BTE), PGS can be functionalized by incorporating a decellularized bone extracellular matrix (deB ECM). nih.govnih.gov This not only enhances cell attachment and osteogenesis but also improves the mechanical strength of the resulting scaffold by up to 165 kPa. nih.govnih.gov The inclusion of deB ECM also increases the material's hydrophilicity and can be tailored to enhance the degradation rate. nih.gov

Conductive Polymer Composites: For applications in cardiac tissue engineering, which require electrical conductivity, sebacate polymers can be blended with conductive materials. Composites of PGS with materials like polypyrrole (PPy) have been developed. acs.org These composites can form a uniform and homogeneous structure suitable for cell attachment and functionalization. acs.org

Graphene Oxide Composites: Poly(sebacic anhydride) (PSA) has been functionalized by esterification with graphene oxide (GO). rsc.org These GO/PSA composites can be used as a matrix for controlled drug delivery. rsc.org The incorporation of just 2% graphene oxide into a PSA matrix was shown to create a system with nearly linear drug release over a period of 80 days. rsc.org

Copolymerization: Sebacate-based polymers can be copolymerized with other polymers to combine their properties. For instance, PEGylated PGS (PEGS) is synthesized to improve hydrophilicity and create materials with desirable degradation behaviors and mechanical properties for applications in bone repair and vascular reconstruction. mdpi.com Copolymers of poly(alditol sebacate) with poly(lactic acid) (PLA) have also been developed to enhance degradability and create tunable surface properties. rsc.org

The research findings on composite functionalization are detailed in the table below.

| Polymer Base | Functional Additive | Application Area | Key Improvement | Reference |

| Poly(glycerol sebacate) | Decellularized Bone ECM | Bone Tissue Engineering | Enhanced bioactivity and mechanical strength | nih.govnih.gov |

| Poly(glycerol sebacate) | Polypyrrole (PPy) | Cardiac Tissue Engineering | Electrical conductivity | acs.org |

| Poly(sebacic anhydride) | Graphene Oxide (GO) | Drug Delivery | Linear, extended drug release (80 days) | rsc.org |

| Poly(glycerol sebacate) | Poly(ethylene glycol) (PEG) | Bone/Vascular Repair | Improved hydrophilicity, tunable properties | mdpi.com |

| Poly(alditol sebacate) | Poly(lactic acid) (PLA) | General Biomedical | Enhanced degradability, tunable surfaces | rsc.org |

Through these varied functionalization strategies, the fundamental properties derived from the sebacate backbone can be precisely manipulated, transforming simple sebacate polymers into advanced, high-performance materials engineered for specific and demanding applications.

Environmental Behavior and Degradation Pathways of Sebacate Esters

Biodegradation Mechanisms by Microbial Cultures

Biodegradation is a primary pathway for the environmental removal of sebacate (B1225510) esters. This process is mediated by microorganisms that utilize the esters as a source of carbon and energy. numberanalytics.comasm.org The ability of microbial communities to break down these compounds is widespread, with various species of bacteria and fungi capable of initiating degradation. asm.org

The principal mechanism for the biodegradation of sebacate esters is enzymatic hydrolysis. ktappi.kr This biochemical reaction involves the cleavage of the ester bonds by hydrolytic enzymes, particularly lipases and esterases, which are secreted by microorganisms. numberanalytics.comresearchgate.net

For didecyl sebacate, the enzymatic hydrolysis reaction can be represented as follows:

This compound + 2 H₂O → Sebacic Acid + 2 Decanol (B1663958)

In this reaction, the ester linkages are broken, yielding sebacic acid (a dicarboxylic acid) and decanol (the corresponding alcohol). cir-safety.org This initial breakdown step is often referred to as primary degradation. miljodirektoratet.no The resulting products, sebacic acid and decanol, are generally more water-soluble and can be further metabolized by microbial communities. cir-safety.org Sebacic acid is a naturally occurring metabolite in fatty acid oxidation, and both breakdown products can be assimilated into central metabolic pathways, such as the Krebs cycle, under aerobic conditions. nih.gov In this stage, known as ultimate degradation, the organic carbon is converted into carbon dioxide, water, and microbial biomass. ktappi.krmiljodirektoratet.no

The efficiency of this enzymatic process is dependent on the accessibility of the ester bonds to the enzymes. The degradation often begins at the surface of the material, a process known as surface erosion, which allows for a gradual breakdown while maintaining the structural integrity of the bulk material for a period. researchgate.netnih.govrsc.org

The rate at which this compound biodegrades in environments such as soil and water is not constant but is influenced by a complex interplay of physicochemical and biological factors. numberanalytics.comktappi.kr Understanding these factors is critical for predicting the environmental persistence of the compound.

Key influencing factors include:

Chemical Structure: The molecular structure of the ester plays a significant role. For instance, branching in the alcohol moiety of an ester can affect the rate of enzymatic hydrolysis. asm.orgacs.org While this compound has linear decyl chains, other related esters with branched chains may show different degradation kinetics. insightsociety.org The length of the ester chain can also be a factor; some studies on polyesters have shown that esterase activity can decrease as the aliphatic chain length increases. ktappi.kr

Polymer Crystallinity: For polymeric materials and potentially for aggregations of ester molecules, the degree of crystallinity is a key determinant of degradation speed. The amorphous regions of a polymer are more accessible to enzymatic attack than the highly ordered crystalline regions. researchgate.netcore.ac.ukresearchgate.net Therefore, factors that increase crystallinity can slow down the biodegradation rate.

Environmental Conditions: The characteristics of the receiving environment are crucial. Temperature affects both the metabolic rate of microorganisms and the physical state of the substrate. numberanalytics.com Increased temperatures, up to an optimum for microbial activity, generally accelerate degradation. miljodirektoratet.no The pH of the soil or water can influence enzyme activity and microbial growth, while the availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. numberanalytics.com

Microbial Population: The presence of adapted microbial consortia is essential. Environments with a history of exposure to similar organic compounds may harbor microorganisms already capable of producing the necessary enzymes. miljodirektoratet.no Studies have shown that both fungi and bacteria can effectively degrade sebacate esters, though their efficiencies may differ. asm.org

Table 1: Factors Affecting the Biodegradation of Sebacate Esters

| Factor | Influence on Biodegradation Rate | References |

|---|---|---|

| Chemical Structure | Branching in the alcohol chain can alter enzymatic accessibility, sometimes slowing degradation. Longer linear chains may also affect enzyme activity. | asm.orgktappi.kracs.org |

| Crystallinity | Higher crystallinity reduces the accessibility of ester bonds to enzymes, thus decreasing the degradation rate. Amorphous zones are degraded preferentially. | researchgate.netcore.ac.ukresearchgate.net |

| Temperature | Increased temperature generally enhances microbial activity and can increase polymer chain mobility, accelerating degradation up to an optimal point. | numberanalytics.commiljodirektoratet.noresearchgate.net |

| pH | Affects microbial growth and the catalytic activity of hydrolytic enzymes, with optimal pH ranges varying for different microbial species. | numberanalytics.com |

| Oxygen Availability | Determines the metabolic pathway. Aerobic degradation is typically faster and leads to mineralization (CO₂ and H₂O). | numberanalytics.comktappi.kr |

| Nutrient Availability | The presence of other essential nutrients (e.g., nitrogen, phosphorus) supports robust microbial growth and activity. | numberanalytics.com |

| Microbial Community | The type and density of microorganisms (fungi, bacteria) capable of producing esterases and lipases are fundamental to initiating degradation. | asm.orgktappi.kr |

Enzymatic Hydrolysis and Associated Metabolic Pathways

Atmospheric Degradation and Environmental Fate Modeling

While less significant than biodegradation for high molecular weight esters, atmospheric processes can contribute to the degradation of the fraction of this compound that may exist in the vapor phase or adsorbed to atmospheric particulates.

The primary atmospheric degradation mechanism for organic compounds like sebacate esters is through reaction with photochemically-produced hydroxyl (•OH) radicals. atamanchemicals.com For similar compounds like dibutyl sebacate, it is predicted that the molecule will exist in both the vapor and particulate phases. The vapor-phase component is susceptible to degradation by these highly reactive hydroxyl radicals. atamanchemicals.com The estimated atmospheric half-life for dibutyl sebacate via this reaction is approximately 21 hours. atamanchemicals.com

Assessment of Environmental Persistence and Dispersal in Various Media

The environmental persistence and dispersal of this compound are dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Soil: Given its expected low water solubility and high molecular weight, this compound is predicted to have low mobility in soil. atamanchemicals.com It will tend to adsorb strongly to soil organic matter and clay particles. This adsorption reduces its bioavailability for microbial degradation and its potential to leach into groundwater. Volatilization from moist or dry soil surfaces is not expected to be a significant fate process. atamanchemicals.com

Water: In aquatic systems, this compound is expected to partition from the water column to suspended solids and sediments due to its hydrophobicity. atamanchemicals.comindustrialchemicals.gov.au Its low water solubility and non-volatile nature mean that it will persist in the sediment phase, where biodegradation will be the primary, albeit potentially slow, degradation pathway. atamanchemicals.com The potential for bioconcentration in aquatic organisms is often estimated from a compound's octanol-water partition coefficient (Kow). For similar diesters, the bioconcentration potential is considered moderate. atamanchemicals.com

Air: As discussed, this compound has a low vapor pressure, limiting its presence in the atmosphere. atamanchemicals.com Its dispersal in air would primarily occur through transport while adsorbed to particulate matter. ca.gov

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior and Persistence | Key Processes | References |

|---|---|---|---|

| Soil | Low mobility, strong adsorption to organic matter. | Adsorption/desorption, Biodegradation | atamanchemicals.com |

| Water | Partitions to suspended solids and sediment. Low volatility. | Adsorption/desorption, Biodegradation, Moderate Bioconcentration Potential | atamanchemicals.comindustrialchemicals.gov.au |

| Air | Exists in both vapor and particulate phases, with partitioning favoring particulates. | Photodegradation by •OH radicals, Deposition | atamanchemicals.comca.gov |

Sophisticated Analytical Methodologies for Didecyl Sebacate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of synthesized esters like didecyl sebacate (B1225510). They provide detailed information about the atomic and molecular composition, as well as the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including didecyl sebacate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Sebacate Esters

| Atom Type | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| Methylene (B1212753) adjacent to ester oxygen (-O-CH₂ -) | ~4.0-4.2 (triplet) | ~65 |

| Methylene alpha to carbonyl (-CH₂ -C=O) | ~2.2-2.3 (triplet) | ~34 |

| Methylene chain (-CH₂-)n | ~1.2-1.6 (multiplet) | ~25-32 |

Note: These are generalized values and can vary slightly based on the specific sebacate ester and the solvent used. Data inferred from general knowledge and analysis of similar compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the completion of the esterification reaction. insightsociety.org This is achieved by observing the disappearance of the broad O-H stretching band of the carboxylic acid group from sebacic acid and the appearance of strong characteristic ester bands. insightsociety.org

The analysis is typically performed on a thin film of the sample. insightsociety.org Key absorption bands for sebacate diesters include a strong C=O stretching vibration for the ester group, typically found around 1735-1740 cm⁻¹. insightsociety.org Additionally, characteristic C-O stretching vibrations are observed in the region of 1170-1250 cm⁻¹. insightsociety.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1740 | Strong |

| C-O | Stretch | 1170 - 1250 | Strong |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

Source: Data compiled from findings on sebacic acid esters. insightsociety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sebacate Research

Chromatographic Separation and Quantification

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for determining the purity of volatile and thermally stable compounds like this compound. innovatechlabs.comrsc.org The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com

In the analysis of sebacate esters, GC can be used to quantify the final product and identify any residual starting materials or by-products. xml-journal.net A sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. innovatechlabs.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For purity analysis, a single, sharp peak corresponding to this compound would be expected. The use of GC-MS allows for the definitive identification of the compound by comparing its mass spectrum to reference libraries. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for identifying and quantifying components in a liquid mixture. ebsco.comchromtech.com While GC is suitable for volatile compounds, HPLC is advantageous for less volatile or thermally sensitive substances. sedpharma.com

In the context of sebacate esters, HPLC can be used to analyze complex mixtures, such as formulations where this compound is a component. sielc.com The separation is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase. conquerscientific.com Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes. chromtech.com For instance, reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly used for separating hydrophobic compounds like this compound. conquerscientific.com Detection is often achieved using an ultraviolet (UV) detector, although other detectors can also be employed. sielc.com

Gas Chromatography (GC) for Purity and Composition Analysis

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide critical information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.comfigshare.com DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. figshare.com For this compound, which can be used as a phase change material, DSC provides data on its melting temperature and latent heat of fusion. nih.gov Studies on similar long-chain diesters have shown melting temperatures in a range suitable for thermal energy storage applications. nih.gov

Table 3: Thermal Properties of Long-Chain Diesters (Illustrative)

| Property | Technique | Typical Value Range |

|---|---|---|

| Decomposition Temperature | TGA | > 250 °C |

| Melting Temperature | DSC | 20 - 60 °C |

Note: These values are representative of long-chain diesters and may vary for this compound. Data inferred from studies on similar compounds. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials like this compound. labmanager.comopenaccessjournals.com By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA identifies the temperatures at which the material begins to degrade or volatilize. eltra.comwikipedia.org

Research findings indicate that the thermal stability of dicarboxylic acid esters is influenced by their molecular weight and structure. In a comparative study, this compound demonstrated significant volatility at elevated temperatures. The analysis showed that weight loss for this compound begins at approximately 350°C. researchgate.net This contrasts with oligomeric esters, which exhibit higher thermal stability due to their larger molecular structures. researchgate.net The TGA curve for this compound is characterized by a single-step decomposition, indicative of evaporation and thermal degradation at high temperatures. researchgate.net This information is crucial for defining the upper service temperature limit for applications such as high-temperature lubricants or polymer processing.

Table 1: Thermal Properties of this compound and Related Esters from TGA

| Ester Sample | Onset Temperature of Weight Loss (°C) | Key Observation |

| Didecyl Carbonate | ~290 | High volatility, lowest molecular weight. researchgate.net |

| Didecyl Adipate (B1204190) | >350 | Higher thermal stability than didecyl carbonate. researchgate.net |

| This compound | ~350 | Higher volatility compared to oligomeric esters. researchgate.net |

| Oligomeric Sebacate Ester | ~380 | Highest thermal stability due to polymeric structure. researchgate.net |

This interactive table summarizes the thermal decomposition data for this compound and related esters.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies